4-{[(2E)-4-(ETHOXYCARBONYL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRROL-2-YLIDENE]METHYL}BENZOIC ACID
Descripción
4-{[(2E)-4-(Ethoxycarbonyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]methyl}benzoic acid is a benzoic acid derivative with a complex heterocyclic substituent. Its core structure consists of a pyrrolidone ring (a five-membered lactam) fused with an ethoxycarbonyl group (‑COOEt) and a methyl group at positions 4 and 5, respectively. The (2E)-configuration indicates a trans arrangement of the substituents around the exocyclic double bond linking the pyrrolidone ring to the benzoic acid moiety. Its molecular formula is inferred as C₁₆H₁₇NO₅ (exact mass: 303.11 g/mol), though experimental validation is required for confirmation.
Propiedades
IUPAC Name |
4-[(E)-(4-ethoxycarbonyl-3-hydroxy-5-methylpyrrol-2-ylidene)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-3-22-16(21)13-9(2)17-12(14(13)18)8-10-4-6-11(7-5-10)15(19)20/h4-8,18H,3H2,1-2H3,(H,19,20)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKMFALCQAGHRV-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)C(=O)O)N=C1C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C\C2=CC=C(C=C2)C(=O)O)/N=C1C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Observations:
Heterocyclic Core: The target compound’s pyrrolidone ring distinguishes it from pyrazole () or benzimidazole derivatives (). Pyrrolidones are known for conformational rigidity, influencing binding interactions compared to more flexible amides (e.g., ) .
Bioactivity Implications : Sulfonamide- and pyridine-containing analogues () are often associated with protease inhibition, whereas pyrrolidones are explored in kinase targeting .
Quantitative Similarity Analysis
Tanimoto Coefficient-Based Comparison
Using binary fingerprints (e.g., MACCS keys), the Tanimoto coefficient (Tc) quantifies similarity:
Graph-Based Structural Alignment
Subgraph matching () reveals partial overlap in benzoic acid and carbonyl regions but divergent heterocycles. Computational tools like GEM-Path () could identify conserved pharmacophoric features, such as hydrogen-bond donors/acceptors from the carboxylic acid and lactam groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
